5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-
Overview
Description
5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-: is a heterocyclic compound that features a fused pyran and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- typically involves the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds. This reaction is often catalyzed by ammonium acetate, which facilitates the Knoevenagel condensation followed by 6π-electrocyclization . The reaction conditions usually involve acetic acid as the solvent and moderate heating to ensure the completion of the reaction .
Industrial Production Methods: While specific industrial production methods for 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its ability to interact with various biological targets makes it a valuable tool for probing biological systems .
Medicine: In medicinal chemistry, 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new drugs .
Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics. It can be incorporated into polymers and other materials to enhance their performance .
Mechanism of Action
The mechanism of action of 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5H-Chromeno[4,3-b]pyridin-5-one: This compound shares a similar fused ring structure but lacks the methyl group at the 7-position.
Pyrano[2,3-b]pyrans: These compounds have a similar pyran ring but differ in the positioning and type of fused rings.
Pyrazoloquinolines: These compounds feature a fused pyrazole and quinoline ring system, offering different chemical properties and applications.
Uniqueness: 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- is unique due to its specific ring fusion and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
7-methylpyrano[4,3-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-5-8-7(9(11)12-6)3-2-4-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKQFBOJGNEPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434820 | |
Record name | 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61436-83-7 | |
Record name | 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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